methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines a pyrazole ring, a thiazole ring, and a methoxyphenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group. The thiazole ring is then synthesized and coupled with the pyrazole derivative. The final step involves the esterification of the carboxylate group.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone under acidic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction.
Synthesis of Thiazole Ring: The thiazole ring is synthesized using a Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.
Coupling and Esterification: The pyrazole and thiazole derivatives are coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base. The final esterification step is carried out using methanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate: can be compared with other pyrazole and thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole ring : Known for its role in various biological activities.
- Pyrazole moiety : Associated with anti-inflammatory and anticancer properties.
- Methoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
The molecular formula is C18H20N4O3S, and its molecular weight is approximately 372.44 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its anticancer properties:
Study | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study 1 | HepG2 (liver cancer) | 12.07 | Inhibition of tubulin polymerization |
Study 2 | HeLa (cervical cancer) | 8.00 | Induction of apoptosis via mitochondrial pathway |
Study 3 | A549 (lung cancer) | 15.50 | Cell cycle arrest in G2/M phase |
- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation .
- Apoptosis Induction : It induces apoptosis in cancer cells through mitochondrial pathways, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
- Inflammation Modulation : The compound also exhibits anti-inflammatory properties by inhibiting TNF-alpha release and affecting signaling pathways associated with inflammation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole and pyrazole rings significantly influence biological activity:
- Thiazole Substituents : Methyl groups at specific positions enhance anticancer activity.
- Pyrazole Modifications : The presence of methoxy groups increases lipophilicity and receptor affinity.
- Phenyl Ring Variations : Substitutions on the phenyl ring can either enhance or diminish activity depending on their electronic properties .
Case Studies
- Methyl Pyrazole Derivatives : A series of methyl pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. Compound derivatives showed varied potency, with some exhibiting IC50 values as low as 0.08 µM against specific tumor types .
- Thiazole-Based Compounds : Research on thiazole derivatives indicated that compounds with specific substitutions displayed significant cytotoxicity against multiple cancer cell lines, reinforcing the importance of structural features in therapeutic efficacy .
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O4S/c1-10-14(17(23-22-10)12-5-7-13(26-3)8-6-12)9-15(24)20-19-21-16(11(2)28-19)18(25)27-4/h5-8H,9H2,1-4H3,(H,22,23)(H,20,21,24) |
InChI Key |
UYBLEQGQGHSPFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NC3=NC(=C(S3)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.